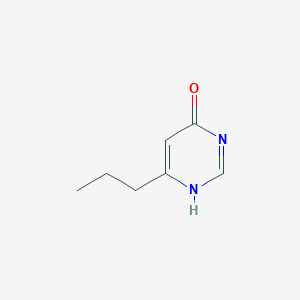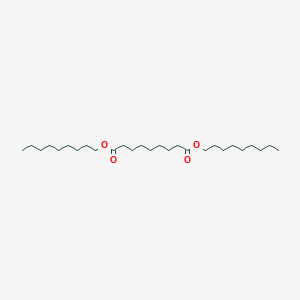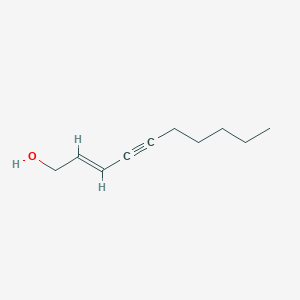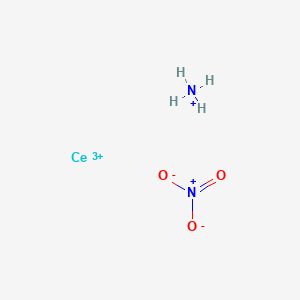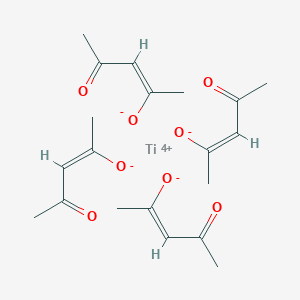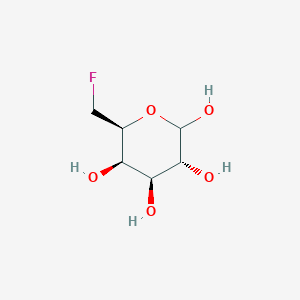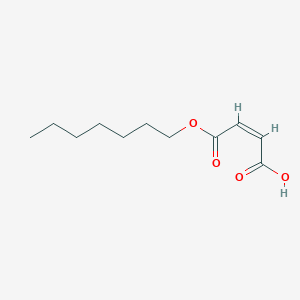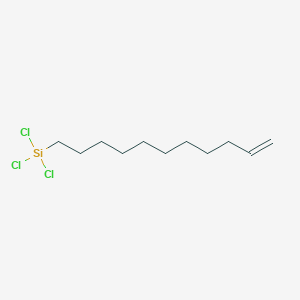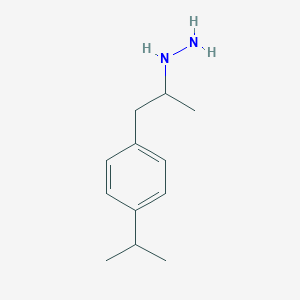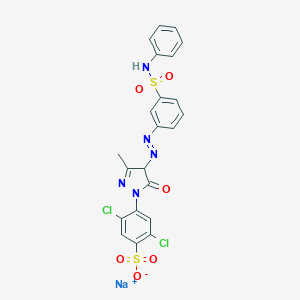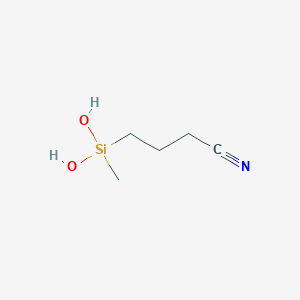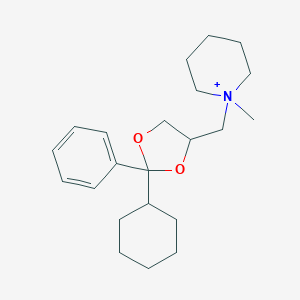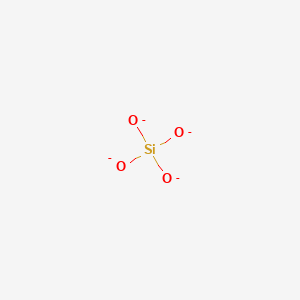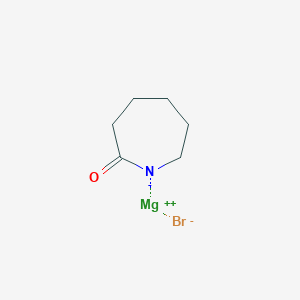
Bromo(hexahydro-2H-azepin-2-onato-N)magnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(hexahydro-2H-azepin-2-onato-N)magnesium is an organometallic compound with the molecular formula C6H10BrMgNO. It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is known for its unique structure, which includes a magnesium ion coordinated with a bromo and a hexahydro-2H-azepin-2-onato ligand. The compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Bromo(hexahydro-2H-azepin-2-onato-N)magnesium can be synthesized through the reaction of hexahydro-2H-azepin-2-one with a magnesium halide, such as magnesium bromide. The reaction typically occurs in an organic solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction conditions often involve refluxing the mixture to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Bromo(hexahydro-2H-azepin-2-onato-N)magnesium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the magnesium ion can change its oxidation state.
Coordination Reactions: The magnesium ion can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions. Solvents such as tetrahydrofuran or diethyl ether are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while coordination reactions with other ligands can result in the formation of new organometallic complexes.
科学的研究の応用
Bromo(hexahydro-2H-azepin-2-onato-N)magnesium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of Bromo(hexahydro-2H-azepin-2-onato-N)magnesium involves its ability to coordinate with other molecules and participate in chemical reactions. The magnesium ion acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating the formation of new bonds. The bromo and hexahydro-2H-azepin-2-onato ligands also play a role in stabilizing the compound and influencing its reactivity.
類似化合物との比較
Bromo(hexahydro-2H-azepin-2-onato-N)magnesium can be compared with other similar compounds, such as:
Chloro(hexahydro-2H-azepin-2-onato-N)magnesium: Similar structure but with a chloro group instead of a bromo group.
Iodo(hexahydro-2H-azepin-2-onato-N)magnesium: Similar structure but with an iodo group instead of a bromo group.
Bromo(hexahydro-2H-azepin-2-onato-N)calcium: Similar structure but with a calcium ion instead of a magnesium ion.
The uniqueness of this compound lies in its specific reactivity and coordination properties, which are influenced by the presence of the bromo group and the magnesium ion.
特性
IUPAC Name |
magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.BrH.Mg/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQJOCGCWDUQOA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)[O-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrMgNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17091-31-5 |
Source


|
| Record name | Caprolactam magnesium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
